prop-2-en-1-yl 2-[1-(4-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
PROP-2-EN-1-YL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a bromophenyl group, a chromeno-pyrrole core, and a thiazole carboxylate moiety
Preparation Methods
The synthesis of PROP-2-EN-1-YL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrole core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrole structure.
Introduction of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives and suitable catalysts.
Formation of the thiazole carboxylate moiety: This step involves the reaction of thiazole derivatives with carboxylic acid precursors under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
PROP-2-EN-1-YL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions .
Scientific Research Applications
PROP-2-EN-1-YL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as monoamine oxidase and acetylcholinesterase, inhibiting their activity and thereby exerting neuroprotective effects.
Pathways: It modulates signaling pathways involved in inflammation and oxidative stress, contributing to its therapeutic potential in neurodegenerative diseases
Comparison with Similar Compounds
PROP-2-EN-1-YL 2-[1-(4-BROMOPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with similar compounds such as:
(2E)-3-(Biphenyl-4-yl)-1-(4-bromophenyl)-prop-2-en-1-one: This compound shares the bromophenyl group but differs in its core structure, leading to different chemical reactivity and applications.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one: This compound has a similar prop-2-en-1-one structure but with different substituents, affecting its biological activity and chemical properties.
(2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: This compound is known for its neuroprotective properties and is used in similar therapeutic applications.
Properties
Molecular Formula |
C25H17BrN2O5S |
---|---|
Molecular Weight |
537.4 g/mol |
IUPAC Name |
prop-2-enyl 2-[1-(4-bromophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H17BrN2O5S/c1-3-12-32-24(31)22-13(2)27-25(34-22)28-19(14-8-10-15(26)11-9-14)18-20(29)16-6-4-5-7-17(16)33-21(18)23(28)30/h3-11,19H,1,12H2,2H3 |
InChI Key |
QCHIBNVERAQRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br)C(=O)OCC=C |
Origin of Product |
United States |
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